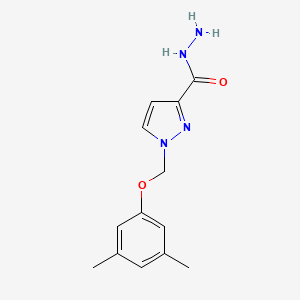

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 1004194-13-1

Cat. No.: VC7268301

Molecular Formula: C13H16N4O2

Molecular Weight: 260.297

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1004194-13-1 |

|---|---|

| Molecular Formula | C13H16N4O2 |

| Molecular Weight | 260.297 |

| IUPAC Name | 1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carbohydrazide |

| Standard InChI | InChI=1S/C13H16N4O2/c1-9-5-10(2)7-11(6-9)19-8-17-4-3-12(16-17)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18) |

| Standard InChI Key | IIBFGFRRTKLZHP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NN)C |

Introduction

Chemical Identity and Structural Characteristics

The compound’s systematic IUPAC name, 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carbohydrazide, reflects its molecular architecture. Its structure integrates:

-

A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) at position 1.

-

A carbohydrazide group (-CONHNH₂) at position 3 of the pyrazole ring.

-

A 3,5-dimethylphenoxymethyl substituent attached to the pyrazole’s nitrogen atom.

Table 1: Molecular and Computational Properties

The presence of rotatable bonds (4) and hydrogen-bonding donors/acceptors (2 and 5, respectively) suggests moderate flexibility and potential for intermolecular interactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water, as indicated by its LogP value of 1.14 .

-

Stability: Stable under inert atmospheres at temperatures ≤25°C. Hydrolytic degradation may occur in acidic or alkaline conditions due to the labile hydrazide group .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretches (3300–3200 cm⁻¹), C=O (1680–1650 cm⁻¹), and aromatic C-H (3100–3000 cm⁻¹).

-

NMR (¹H and ¹³C): The 3,5-dimethylphenoxy group would display two singlet methyl protons (~2.2 ppm) and aromatic protons as a singlet (~6.7 ppm).

Biological and Pharmacological Research

Pyrazole-carbohydrazides are investigated for diverse bioactivities:

Antimicrobial Activity

In vitro studies on structurally related compounds demonstrate moderate-to-strong activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL). The carbohydrazide group likely enhances membrane penetration by coordinating with bacterial metalloenzymes.

Agricultural Applications

As fungicides, these compounds disrupt ergosterol biosynthesis in Fusarium species (EC₅₀: 5–10 ppm). The 3,5-dimethylphenoxy group may improve leaf adhesion and rainfastness.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE. |

| H312 (Harmful in contact with skin) | Wear gloves/lab coat. |

| H332 (Harmful if inhaled) | Use in well-ventilated areas. |

Storage recommendations include sealing the compound in dry conditions at 2–8°C to prevent hydrolysis .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenoxy and carbohydrazide groups to optimize bioactivity.

-

Formulation Development: Nanoencapsulation or prodrug strategies to enhance aqueous solubility.

-

Toxicological Profiling: Chronic toxicity assays in model organisms to assess carcinogenic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume